molecular formula C15H12Cl2O2 B071404 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone CAS No. 170916-55-9

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Cat. No.: B071404
CAS No.: 170916-55-9
M. Wt: 295.2 g/mol
InChI Key: GEKQPJHLFWEGPX-UHFFFAOYSA-N
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Description

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is a chemical compound with the molecular formula C15H12Cl2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dichlorobenzyl group attached to a phenyl ring through an ether linkage, with an ethanone group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets. The dichlorobenzyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and ethanone groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)12-3-5-13(6-4-12)19-9-11-2-7-14(16)15(17)8-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKQPJHLFWEGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379341
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170916-55-9
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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